molecular formula C7H7FOS B3052252 4-Fluoro-2-methoxybenzenethiol CAS No. 398456-80-9

4-Fluoro-2-methoxybenzenethiol

Cat. No.: B3052252
CAS No.: 398456-80-9
M. Wt: 158.2 g/mol
InChI Key: ZQZQPQBXQIUSOT-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxybenzenethiol is a substituted benzene derivative featuring a fluorine atom at the para-position (C4), a methoxy group (-OCH₃) at the ortho-position (C2), and a thiol (-SH) group. Thiol groups are highly nucleophilic and acidic, making this compound a candidate for applications in organic synthesis, pharmaceuticals, and materials science. Below, we compare it with structurally similar compounds from the evidence.

Properties

CAS No.

398456-80-9

Molecular Formula

C7H7FOS

Molecular Weight

158.2 g/mol

IUPAC Name

4-fluoro-2-methoxybenzenethiol

InChI

InChI=1S/C7H7FOS/c1-9-6-4-5(8)2-3-7(6)10/h2-4,10H,1H3

InChI Key

ZQZQPQBXQIUSOT-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)F)S

Canonical SMILES

COC1=C(C=CC(=C1)F)S

Origin of Product

United States

Comparison with Similar Compounds

Substituted Phenols and Benzyl Derivatives

4-Fluoro-2-(4-methoxybenzyl)phenol (CAS 1426-54-6)

  • Structure: Contains a phenol (-OH) group at C1, a fluorine at C4, and a 4-methoxybenzyl group at C2.
  • Key Differences: Unlike 4-Fluoro-2-methoxybenzenethiol, this compound lacks a thiol group but includes a benzyl-protected methoxy group. The phenol group is less nucleophilic than a thiol, reducing its reactivity in substitution reactions.
  • Applications : Likely used in protecting-group strategies or as an intermediate in pharmaceutical synthesis .

4-Fluoro-2-(5-isoxazolyl)phenol (CAS 288401-62-7)

  • Structure: Features a phenol group, fluorine at C4, and an isoxazole ring at C2.
  • Key Differences : The isoxazole moiety introduces heterocyclic aromaticity, differing from the methoxy and thiol groups in the target compound. This structure may enhance biological activity, such as enzyme inhibition .

Boronic Acids and Sulfur-Containing Compounds

2-Fluoro-4-methoxyphenylboronic Acid (CAS 162101-31-7)

  • Structure : Boronic acid (-B(OH)₂) at C1, fluorine at C2, and methoxy at C4.
  • Key Differences : The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a property absent in thiols. The fluorine and methoxy substituents mirror the target compound’s electronic profile but differ in positional arrangement .

2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide (CAS 59278-00-1)

  • Structure: Contains a thioether (-S-) linkage to a quinoline ring.
  • Key Differences : The thio group is part of a larger heterocyclic system, contrasting with the benzene-thiol structure. Such compounds are explored for antimicrobial or anticancer activity .

4-Fluoro-2-methylbenzenesulfonyl Chloride

  • Structure : Features a sulfonyl chloride (-SO₂Cl) group at C1, fluorine at C4, and methyl at C2.
  • Key Differences : Sulfonyl chlorides are electrophilic, whereas thiols are nucleophilic. This compound’s reactivity in sulfonamide formation differs fundamentally from thiol-based conjugation .

Halogenated Esters and Protected Intermediates

Methyl 4-Chloro-2-fluorobenzoate (CAS N/A)

  • Structure : Ester (-COOCH₃) at C1, chlorine at C4, and fluorine at C2.
  • Key Differences : The ester group imparts stability and solubility, while halogen substituents influence electronic effects. Unlike thiols, esters are less reactive in nucleophilic substitutions .

4-Benzyloxy-2-bromo-1-methoxybenzene

  • Structure : Benzyl-protected hydroxyl at C4, bromine at C2, and methoxy at C1.
  • Key Differences : Bromine serves as a leaving group in aromatic substitution, a role thiols could fulfill via nucleophilic attack. The synthesis route involves protection/deprotection steps relevant to methoxy-thiol analogs .

Data Table: Structural and Functional Comparison

Compound Name Substituents Functional Group Molecular Formula Key Applications References
This compound F (C4), -OCH₃ (C2), -SH Thiol C₇H₇FO₂S Organic synthesis, drug intermediates N/A
4-Fluoro-2-(4-methoxybenzyl)phenol F (C4), -OCH₂C₆H₄-OCH₃ (C2) Phenol C₁₄H₁₃FO₂ Protecting-group chemistry
2-Fluoro-4-methoxyphenylboronic Acid F (C2), -OCH₃ (C4) Boronic Acid C₇H₇BFO₃ Suzuki coupling reactions
4-Fluoro-2-methylbenzenesulfonyl Chloride F (C4), -CH₃ (C2) Sulfonyl Chloride C₇H₆ClFO₂S Sulfonamide synthesis
Methyl 4-Chloro-2-fluorobenzoate Cl (C4), F (C2) Ester C₈H₆ClFO₂ Solubility enhancement

Research Findings and Implications

  • Reactivity: Thiols (e.g., in this compound) exhibit higher acidity (pKa ~6–8) compared to phenols (pKa ~10), enabling easier deprotonation and nucleophilic reactions .
  • Synthetic Routes : Bromination and protection strategies (e.g., ) suggest that analogous methods could introduce thiol groups via nucleophilic substitution or thiol-ene click chemistry .

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